Structural Uniqueness: Directly Appended Cyclopropanecarboxamide at C7 Versus Flexible Linker in Positional Isomers
The target compound features the cyclopropanecarboxamide group directly attached to the quinoline C7 position. Its closest ChEBI-listed structural analog, N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide (CHEBI:121332, CAS 851405-56-6), moves the cyclopropanecarboxamide to a two-carbon ethyl linker at C3 and replaces the 4-methoxymethyl/6-methyl pattern with a 7-methoxy group [1]. The Tanimoto similarity between the two compounds is 1.0 at the formula level (both are C16H18N2O3), yet their 2D topological difference is substantial: the target compound presents a rigid, conformationally restricted amide at C7, whereas the comparator presents a flexible tether [2]. A second core-matched analog, 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide (CAS 866040-69-9, C17H21ClN2O3, MW 336.82), replaces the compact cyclopropyl group (MW ~69) with a bulkier 3-chloro-2,2-dimethylpropanamide (MW ~148), increasing molecular weight by ~18% and introducing a chlorine atom with distinct electronic effects .
| Evidence Dimension | Molecular topology: amide attachment mode and steric/electronic profile at the 7-position |
|---|---|
| Target Compound Data | Cyclopropanecarboxamide directly at C7; MW 286.33; no halogen; C16H18N2O3; XLogP3-AA = 0.5 |
| Comparator Or Baseline | Comparator 1 (CAS 851405-56-6): cyclopropanecarboxamide at C3 via ethyl linker; MW 286.33; C16H18N2O3. Comparator 2 (CAS 866040-69-9): 3-chloro-2,2-dimethylpropanamide at C7; MW 336.82; Cl atom present; C17H21ClN2O3 |
| Quantified Difference | ΔMW: 0 Da vs. Comparator 1 (formula-identical positional isomer); +50.5 Da (≈17.6% increase) vs. Comparator 2. Topological connectivity of amide attachment: direct C–N bond vs. C–C–C–N linker. Halogen content: none vs. one Cl atom. |
| Conditions | Structural comparison based on deposited chemical structures in ChEBI and PubChem databases |
Why This Matters
Conformational restriction of the amide directly on the quinoline core dictates target binding geometry in kinase active sites; a flexible linker in the positional isomer may sample multiple low-affinity conformations and reduce target residence time, making the target compound the architecturally distinct choice for programs requiring rigid pharmacophore presentation.
- [1] ChEBI. CHEBI:121332 – N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide. European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121332 View Source
- [2] ChEBI. CHEBI:121633 – N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide. European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121633 View Source
